molecular formula C23H22N4O2 B2662895 1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one CAS No. 1251571-99-9

1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one

Cat. No. B2662895
M. Wt: 386.455
InChI Key: PRLIAIRVCJERLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure analysis of “1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one” is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one” are not detailed in the search results .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • The synthesis and evaluation of compounds containing the piperazine and quinoxaline moieties have been extensively studied. For instance, a series on the synthesis and analgesic activities of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates demonstrated significant analgesic properties in some derivatives, indicating the potential utility of these compounds in developing new analgesics with minor anti-inflammatory activity (Manoury et al., 1979).

Antimicrobial and Antitumor Activities

  • Quinoxaline derivatives have been synthesized and characterized for their in vitro antimicrobial activity. Novel quinoline-containing 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles showed potential as antimicrobial agents, providing insights for developing new antimicrobial quinoline derivatives (Marganakop et al., 2022).

Synthesis and Chemical Analysis

  • An improved synthesis process for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in preparing antihypertensive agents like Doxazosin, was described, showcasing the significance of piperazine derivatives in pharmaceutical synthesis (Ramesh et al., 2006).

Structural and Molecular Insights

  • Studies on the crystal structure of compounds related to the query molecule, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provide detailed conformational and structural insights into these compounds, which are crucial for understanding their reactivity and interaction potential (Faizi et al., 2016).

Future Directions

The future directions for the study and application of “1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one” are not specified in the search results .

properties

IUPAC Name

N-cyclopentyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-14-6-9-17(10-7-14)27-23(29)19-13-24-20-11-8-15(12-18(20)21(19)26-27)22(28)25-16-4-2-3-5-16/h6-13,16,26H,2-5H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAHXPKPXMQWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one

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